Fmoc-a-methyl-D-4-bromophenylalanine
Description
Fmoc-α-methyl-D-4-bromophenylalanine is a non-natural amino acid derivative featuring a bromine atom at the para position of the phenyl ring, an α-methyl group on the chiral carbon, and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and its orthogonality to other protecting groups. The bromine substituent enhances steric bulk and electron-withdrawing effects, influencing peptide conformation and reactivity.
Properties
IUPAC Name |
(2R)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVZPFIZDGCWIL-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method, developed by Kniazev et al. (2018), employs a nickel(II)-mediated tandem alkylation process to achieve high enantiomeric excess (ee) and diastereomeric purity. The approach leverages a chiral nickel(II) complex to induce asymmetry during alkylation, ensuring the desired D-configuration at the α-carbon.
Key Steps:
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Formation of Nickel(II)-Glycine Complex : Glycine is coordinated to a chiral nickel(II)-Schiff base ligand (S)-11 , forming a diastereomeric mixture of (SC,RN)-14 and (SC,SN)-14 .
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Alkylation with m-Bromobenzyl Bromide : The glycine complex undergoes alkylation under phase-transfer catalysis (PTC) conditions (30% NaOH, n-Bu4NI, 1,2-dichloroethane) to introduce the 4-bromophenyl group.
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Second-Order Asymmetric Transformation : Kinetic resolution during alkylation enriches the desired diastereomer (SC,RN,RC)-15a with 93.2% diastereomeric excess (de).
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Deprotection and Fmoc Protection : The nickel complex is disassembled with HCl/MeOH, releasing the free amino acid, which is subsequently protected with Fmoc-OSu in the presence of EDTA to chelate residual Ni(II) ions.
Optimization and Challenges
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Solvent System : 1,2-Dichloroethane proved optimal for alkylation, while methanol facilitated nickel complex disassembly.
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Catalyst Loading : 25 mol% n-Bu4NI ensured rapid reaction completion (10–30 min).
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Yield Enhancement : Adding 20% water improved the yield of p-nitro-phenylalanine derivative from 56.5% to 86.5%.
Table 1: Reaction Conditions for Tandem Alkylation
| Parameter | Specification |
|---|---|
| Alkylation Reagent | m-Bromobenzyl bromide (1.1 equiv) |
| Base | 30% aqueous NaOH (40 equiv) |
| Catalyst | n-Bu4NI (25 mol%) |
| Solvent | 1,2-Dichloroethane |
| Reaction Time | 10–30 min |
| Diastereomeric Excess | 93.2% de |
| Final Yield | 69–86% (after Fmoc protection) |
Solid-Phase Peptide Synthesis (SPPS)-Compatible Routes
Synthetic Sequence
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Ester Hydrolysis of Methyl Group : Methyl ester intermediates (e.g., 9 ) undergo hydrolysis using Me3SnOH in 1,2-dichloroethane at 80°C, achieving 86% yield without affecting Boc/Fmoc groups.
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Fmoc Protection : The free amine is protected with Fmoc-OSu in dichloromethane (DCM) with DIEA, yielding the final product in 69–85% purity.
Critical Considerations
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Selectivity Challenges : Conventional hydrolysis methods (e.g., LiI in ethyl acetate) failed, necessitating Me3SnOH for selective ester cleavage.
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Solvent Compatibility : DMF and DCM are preferred for Fmoc protection due to their inertness toward sensitive functional groups.
Table 2: SPPS-Compatible Synthesis Parameters
| Parameter | Specification |
|---|---|
| Hydrolysis Reagent | Me3SnOH (10 equiv) |
| Solvent | 1,2-Dichloroethane |
| Temperature | 80°C |
| Reaction Time | 4–6 h |
| Fmoc Protection Agent | Fmoc-OSu (1.1 equiv) |
| Base | DIEA (2.5 equiv) |
| Final Yield | 69–86% |
Mechanistic Insights and Stereochemical Control
Role of Nickel(II) Complexes
The nickel(II)-Schiff base ligand (S)-11 enforces a rigid coordination geometry, directing alkylation to the Re face of the glycine enolate. This stereochemical bias ensures >90% ee for the D-4-bromophenylalanine derivative.
Fmoc Protection Dynamics
Fmoc-OSu reacts preferentially with the α-amine in the presence of EDTA, which sequesters residual Ni(II) ions that could catalyze undesired side reactions.
Comparative Analysis of Methods
Table 3: Method Comparison
Best Practices for Synthesis
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Purification Protocols :
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Characterization Standards :
Troubleshooting Common Issues
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This compound undergoes palladium-catalyzed Suzuki–Miyaura reactions with arylboronic acids, enabling site-specific modifications of peptides. The bromine atom at the 4-position acts as a reactive handle for coupling.
Optimized Reaction Conditions
Key Findings:
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Base Sensitivity : The Fmoc group is susceptible to cleavage under strong basic conditions (e.g., K₂CO₃ at 80°C). Lower temperatures (40°C) or weaker bases (K₃PO₄) mitigate this issue .
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Steric Effects : The α-methyl group reduces reaction rates compared to non-methylated analogs but enhances product stability .
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Scope : Compatible with boronic acids bearing electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) groups .
Case Study: Functionalized Dipeptides
Fmoc-α-methyl-D-4-bromophenylalanine was incorporated into dipeptides and subjected to Suzuki–Miyaura reactions with phenylboronic acid:
Notable Observations:
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Aqueous Compatibility : Reactions proceed efficiently in water/isopropanol mixtures, supporting green chemistry principles .
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Amino Acid Interference : Histidine (imidazole) and asparagine (amide) residues necessitate catalyst adjustments (e.g., PdCl₂(dppf)) .
Fmoc Deprotection
Aspartimide Formation
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Observed during basic hydrolysis of asparagine-containing peptides.
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Mitigation : Add formic acid (0.2 eq) to suppress intramolecular cyclization .
Comparative Reactivity with Analogs
Synthetic Utility in Drug Development
Scientific Research Applications
Peptide Synthesis
Overview:
Fmoc-D-4-Br-Phe is primarily utilized in solid-phase peptide synthesis (SPPS), a widely adopted method for synthesizing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for efficient stepwise addition of amino acids, facilitating the formation of complex peptide structures.
Key Benefits:
- Stability: The Fmoc group provides stability during synthesis and is easily removed under basic conditions, allowing for controlled peptide elongation.
- Versatility: This compound can be incorporated into various peptide sequences to enhance their biological activity or stability.
Case Study:
In a study examining the synthesis of bioactive peptides, researchers successfully integrated Fmoc-D-4-Br-Phe into a therapeutic peptide aimed at cancer treatment, demonstrating improved selectivity and reduced side effects compared to traditional peptides .
Drug Development
Overview:
The unique properties of Fmoc-D-4-Br-Phe make it valuable in the pharmaceutical industry, particularly in designing drugs that target specific receptors or enzymes.
Applications:
- Targeted Therapy: Its incorporation into drug candidates has shown promise in enhancing efficacy against specific cancer types by improving binding affinity to target proteins.
- Neurological Disorders: The compound's ability to modify peptide structures has been explored in developing treatments for neurological conditions, where precise targeting is crucial.
Data Table: Drug Development Applications
| Application Area | Description | Case Study Reference |
|---|---|---|
| Oncology | Design of peptides that selectively bind cancer cells | |
| Neurology | Development of neuropeptides with enhanced activity |
Bioconjugation
Overview:
Fmoc-D-4-Br-Phe is frequently employed in bioconjugation processes, which involve attaching drugs or imaging agents to proteins. This enhances the therapeutic efficacy and specificity of treatments.
Key Techniques:
- Linker Chemistry: The bromophenyl group facilitates the formation of stable linkages between peptides and therapeutic agents.
- Imaging Applications: Used in conjunction with fluorescent tags for real-time imaging of cellular processes.
Case Study:
Research demonstrated that bioconjugates formed using Fmoc-D-4-Br-Phe exhibited significantly improved targeting capabilities in vivo, leading to enhanced imaging contrast in tumor tissues .
Research in Cancer Therapeutics
Overview:
The modification of amino acids, such as incorporating Fmoc-D-4-Br-Phe, plays a crucial role in developing targeted therapies for cancer.
Impact on Drug Selectivity:
By altering the amino acid composition of peptides, researchers can improve their selectivity for cancer cells while minimizing effects on healthy tissues.
Data Table: Cancer Therapeutics Research Findings
| Modification Type | Effect on Drug Selectivity | Reference |
|---|---|---|
| Amino Acid Substitution | Increased binding affinity to cancer markers | |
| Peptide Engineering | Reduced off-target effects |
Material Science
Overview:
Beyond biological applications, Fmoc-D-4-Br-Phe is explored in material science for creating novel materials with specific properties.
Applications:
- Thermal Stability: Compounds derived from Fmoc-D-4-Br-Phe have shown enhanced thermal stability, making them suitable for high-performance materials.
- Mechanical Strength: The structural modifications imparted by this compound can lead to materials with improved mechanical properties.
Mechanism of Action
The mechanism of action of Fmoc-a-methyl-D-4-bromophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation.
Comparison with Similar Compounds
Substituent Effects
Halogenated phenylalanine derivatives are critical for tuning peptide properties. Key comparisons include:
- Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius (1.85 Å vs. Its higher molecular weight (79.9 g/mol vs. 35.5 g/mol for Cl) also impacts peptide mass spectrometry profiles.
- Electron-Withdrawing Effects : Bromine’s -I effect stabilizes transition states in amide bond formation but may reduce nucleophilicity in post-synthetic modifications compared to electron-donating groups (e.g., methoxy in ) .
Stereochemical Variations
The D-configuration in Fmoc-α-methyl-D-4-bromophenylalanine confers resistance to proteolytic degradation, making it valuable for stable peptide therapeutics. Comparisons with L-isomers reveal:
- Chromatographic Behavior : D-isomers often exhibit distinct retention times in HPLC (e.g., Fmoc-D-Ala-L-Phe-OMe: Rt = 20.38 min in ) due to altered interactions with chiral stationary phases .
- Biological Activity : L-isomers (e.g., Fmoc-4-Bromo-L-phenylalanine) are typically incorporated into natural peptide frameworks, while D-isomers are used to modulate bioavailability .
Physicochemical Properties
- Solubility: Bromine’s hydrophobicity reduces aqueous solubility compared to polar substituents (e.g., Fmoc-4-Amino-D-phenylalanine in ). Solvent systems like DMF/H₂O () or EtOH/H₂O are often required for handling .
Biological Activity
Fmoc-α-methyl-D-4-bromophenylalanine (Fmoc-aMePhe(4-Br)) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. This compound is characterized by its unique structural features, including a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, an alpha-methyl group, and a bromine atom at the para position of the phenyl ring. The molecular formula is C25H22BrNO4, with a molecular weight of approximately 480.36 g/mol.
The synthesis of Fmoc-aMePhe(4-Br) typically involves several key steps, including:
- Bromination : Electrophilic aromatic substitution is used to introduce the bromine atom at the para position.
- Methylation : The alpha position is modified to add a methyl group.
- Fmoc Protection : The amino group is protected using the Fmoc group, which facilitates solid-phase peptide synthesis.
This compound's unique properties allow it to enhance the stability and solubility of peptides synthesized using it, making it valuable in various biochemical applications.
Biological Activity
While Fmoc-aMePhe(4-Br) itself may not exhibit significant biological activity, its incorporation into peptides has been shown to alter their properties significantly. This can lead to:
- Enhanced Binding Affinity : Peptides containing Fmoc-aMePhe(4-Br) may demonstrate increased affinity for biological targets compared to their natural counterparts.
- Modified Enzymatic Activity : The structural modifications can influence how peptides interact with enzymes, potentially enhancing their efficacy in therapeutic applications.
Applications in Research
Fmoc-aMePhe(4-Br) has found applications across several research fields:
- Peptide Synthesis : It serves as a crucial building block for creating complex peptides with specific functionalities.
- Drug Development : The compound's unique bromophenyl group enhances its ability to interact with biological targets, making it valuable for designing new pharmaceuticals, particularly in oncology and neurology .
- Bioconjugation : It facilitates the attachment of drugs or imaging agents to peptides, crucial for targeted therapy and diagnostic applications .
- Protein Engineering : Modifications using this compound can improve the stability and activity of engineered proteins, aiding in novel biocatalyst and therapeutic protein development .
Case Studies and Research Findings
Recent studies have highlighted the versatility of Fmoc-aMePhe(4-Br) in peptide synthesis:
- Peptide Derivatization : Research demonstrated successful derivatization of dipeptides and tripeptides using Fmoc-aMePhe(4-Br), showcasing its utility in synthesizing complex peptide structures with high yields and minimal racemization .
- Biological Evaluation : Investigations into peptides containing this amino acid have revealed alterations in protein folding and stability, impacting biological activity and interactions with receptors or enzymes .
Comparative Analysis of Related Compounds
The following table summarizes various compounds related to Fmoc-aMePhe(4-Br), highlighting their structural features and unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Fmoc-α-methyl-D-2-bromophenylalanine | Bromination at 2-position | Different steric effects on peptide folding |
| Fmoc-α-methyl-D-3-bromophenylalanine | Bromination at 3-position | Varies interaction with biological targets |
| Fmoc-α-methyl-D-4-fluorophenylalanine | Fluorination instead of bromination | Enhanced metabolic stability |
| Fmoc-α-methyl-L-phenylalanine | L-isomer instead of D-isomer | Different biological activity profiles |
This table illustrates how variations in halogen substitution and chirality can lead to distinct biochemical behaviors while serving similar roles in peptide synthesis .
Q & A
Q. Table 1: Comparative Reactivity of Fmoc-Protected Bromophenylalanine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
